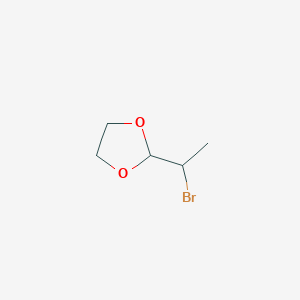

2-(1-Bromoethyl)-1,3-dioxolane

Description

Contextualization within Modern Organic Synthesis

In the field of modern organic synthesis, the development of efficient and selective methods for the construction of complex molecular architectures is a primary goal. 2-(1-Bromoethyl)-1,3-dioxolane serves as a key building block in this endeavor. The bromoethyl group provides a reactive handle for nucleophilic substitution and organometallic coupling reactions, while the 1,3-dioxolane (B20135) moiety acts as a protecting group for a carbonyl functional group. This dual functionality allows for the sequential and controlled introduction of different molecular fragments, a cornerstone of contemporary synthetic strategy.

The compound is particularly useful in the synthesis of natural products and pharmaceutical agents. For instance, it has been employed as a starting material in the synthesis of various biologically active molecules. sigmaaldrich.com Its ability to participate in reactions such as Grignard reagent formation and Suzuki-Miyaura cross-coupling reactions highlights its importance in carbon-carbon bond formation, a fundamental process in organic chemistry.

Significance of 1,3-Dioxolane Derivatives as Synthetic Intermediates

1,3-Dioxolane derivatives, in general, are a widely utilized class of compounds in organic synthesis. chemicalbook.comnih.gov Their primary role is as protecting groups for aldehydes and ketones. thieme-connect.comorganic-chemistry.org The formation of a 1,3-dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a common and efficient method to mask the reactivity of the carbonyl group towards various reagents, particularly nucleophiles and bases. organic-chemistry.org

These cyclic acetals exhibit stability under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents. thieme-connect.com This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group. Subsequently, the carbonyl group can be readily regenerated by hydrolysis under acidic conditions. thieme-connect.com This strategy of protection and deprotection is fundamental to the synthesis of complex molecules with multiple functional groups. tandfonline.com

Furthermore, 1,3-dioxolane derivatives are not limited to their role as protecting groups. They are recognized as important structural motifs in numerous pharmacologically active molecules, exhibiting antiviral, antifungal, and anti-HIV properties. chemicalbook.com The versatility of the 1,3-dioxolane ring system ensures its continued importance in both academic and industrial research. ontosight.ai

Isomeric Considerations in this compound Research

A crucial aspect of the chemistry of this compound is the presence of stereoisomers. The carbon atom attached to the bromine atom is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). Additionally, depending on the substitution pattern on the dioxolane ring itself, diastereomers can also exist. For example, research has been conducted on the specific stereoisomer (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), highlighting the importance of controlling stereochemistry in the synthesis of complex target molecules. google.com

The absolute configuration of these isomers can significantly influence their biological activity and their behavior in chiral environments. X-ray analysis has been used to confirm the absolute configuration of related α-haloketal derivatives of 1,3-dioxolane. researchgate.net The synthesis of specific stereoisomers often requires the use of chiral starting materials or asymmetric synthesis techniques. The ability to selectively synthesize one stereoisomer over another is a major focus in modern synthetic chemistry, and compounds like this compound provide a platform for exploring and developing such methods. Research has also distinguished between cis and trans isomers of this compound, noting that while both have similar binding affinities for certain enzymes, the cis form is more stable and less reactive. biosynth.com

Chemical Data

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 5267-73-2 | C5H9BrO2 | 181.03 | 68-70 °C/8 mmHg sigmaaldrich.com |

| 2-(2-Bromoethyl)-1,3-dioxolane | 18742-02-4 | C5H9BrO2 | 181.03 | 68-70 °C/8 mmHg sigmaaldrich.com |

| 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | C4H7BrO2 | 167.001 nist.gov | 175 |

| 1,3-Dioxolane | 646-06-0 | C3H6O2 | 74.08 | 78 chemicalbook.com |

Spectroscopic Data for 2-(2-Bromoethyl)-1,3-dioxolane

| 1H NMR (500 MHz, CDCl3) δ | 13C NMR (126 MHz, CDCl3) δ |

| 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H) chemicalbook.com | 27.14, 36.97, 64.78 (2C), 102.34 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromoethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(6)5-7-2-3-8-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMASOHJVZRWBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1OCCO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-73-2 | |

| Record name | 2-(1-bromoethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Bromoethyl 1,3 Dioxolane

Established Synthetic Routes

Established methods for the synthesis of 2-(1-Bromoethyl)-1,3-dioxolane primarily rely on the transformation of simple, commercially available precursors. These routes are foundational in providing access to this useful chemical intermediate.

Procedures from Readily Available Starting Materials

One of the most direct and theoretically sound methods for preparing this compound involves the addition of hydrogen bromide (HBr) to 2-vinyl-1,3-dioxolane (B1585387). This starting material, also known as acrolein ethylene (B1197577) acetal (B89532), is readily available. The reaction proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the proton from HBr adds to the less substituted carbon of the vinyl group (the terminal CH₂), leading to the formation of a secondary carbocation on the carbon adjacent to the dioxolane ring. This carbocation is stabilized by the electron-donating effect of the adjacent oxygen atoms. Subsequent attack by the bromide anion yields the desired product, this compound.

Another established approach is the direct bromination of 2-ethyl-1,3-dioxolane (B3050401). This method is analogous to the synthesis of similar alpha-brominated acetals. For instance, a procedure for the synthesis of 1-bromo-3-buten-2-one involves the bromination of 2-ethyl-2-methyl-1,3-dioxolane (B31296) with elemental bromine in a solvent like dichloromethane (B109758), which results in the formation of 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane with a high yield of 98%. Applying this logic, the direct reaction of 2-ethyl-1,3-dioxolane with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) under appropriate conditions (e.g., radical initiation or acid catalysis) would selectively introduce a bromine atom at the alpha-position of the ethyl group, affording the target compound.

Development of Convergent Synthesis Approaches

A more direct convergent synthesis for the target compound involves reacting propionaldehyde (B47417) with ethylene glycol in the presence of an acid catalyst to first form 2-ethyl-1,3-dioxolane. This stable intermediate is then isolated and subjected to a separate bromination step as described previously. This two-step, one-pot sequence allows for controlled synthesis and purification at each stage, maximizing the yield of the final product.

Advanced Synthetic Strategies

Building upon established methods, advanced strategies focus on improving yields, scalability, and exploring novel precursor chemistries.

Precursor-Based Synthesis (e.g., from 2-bromomethyl-2-vinyl-1,3-dioxolane)

The specific precursor 2-bromomethyl-2-vinyl-1,3-dioxolane is used in multi-step syntheses. One documented reaction involves the addition of bromine (Br₂) across the vinyl group of this precursor to yield 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane. This transformation creates the core CH(Br)CH₂Br structure attached to the dioxolane ring at the 2-position. While this product is more complex than the target compound, it demonstrates a key transformation of the vinyl group within this specific precursor, which is a relevant advanced strategy in creating highly functionalized dioxolanes.

Scalable Synthetic Procedures and Process Development

For industrial applications, developing a scalable and cost-effective synthesis is crucial. A documented large-scale procedure for a related compound, 2-(2-bromoethyl)-1,3-dioxane, provides a template for process development. The procedure involves bubbling gaseous HBr through a solution of an unsaturated aldehyde (acrolein) in dichloromethane at low temperatures, followed by the addition of a diol (1,3-propanediol) and an acid catalyst. This reaction is performed on a 2-mole scale, yielding 65% of the final product after distillation.

Adapting this for this compound would involve substituting the starting materials as follows:

| Original Procedure Reactant | Adapted Procedure Reactant | Purpose |

| Acrolein | Crotonaldehyde | Provides the C4 backbone |

| 1,3-Propanediol | Ethylene Glycol | Forms the 5-membered dioxolane ring |

| HBr (gaseous) | HBr (gaseous) | Brominating and activating agent |

| Dichloromethane | Dichloromethane | Reaction Solvent |

| p-Toluenesulfonic acid | p-Toluenesulfonic acid | Acetal formation catalyst |

This method's advantages include the use of inexpensive starting materials and a continuous process (bubbling gas) that can be adapted for industrial flow reactors, enhancing safety and throughput.

Chemical Reactivity and Transformation Mechanisms of 2 1 Bromoethyl 1,3 Dioxolane

Electrophilic and Nucleophilic Characteristics

Analysis of Electrophilic Sites

The principal electrophilic site in 2-(1-bromoethyl)-1,3-dioxolane is the carbon atom directly attached to the bromine atom (C1 of the ethyl group). The high electronegativity of the bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon, making it susceptible to attack by nucleophiles.

Several factors influence the electrophilicity of this site:

Leaving Group Ability: The bromide ion (Br-) is an excellent leaving group, which facilitates reactions where the C-Br bond is broken.

Steric Hindrance: As a secondary alkyl halide, the electrophilic carbon is more sterically hindered than a primary equivalent, such as in its isomer 2-(2-bromoethyl)-1,3-dioxolane. This increased steric bulk can decrease the rate of bimolecular nucleophilic substitution (SN2) reactions.

Carbocation Stability: The secondary nature of the carbon atom allows for the formation of a relatively stable secondary carbocation if a unimolecular (SN1 or E1) pathway is followed.

The acetal (B89532) group is generally unreactive under basic or neutral conditions but can be hydrolyzed under acidic conditions, which would reveal a reactive aldehyde. However, the C-Br bond is the significantly more reactive electrophilic center for most transformations.

Nucleophilic Reaction Pathways

Due to its structure as a secondary alkyl halide, this compound can undergo both nucleophilic substitution and elimination reactions. The specific pathway is highly dependent on the nature of the nucleophile/base and the reaction conditions.

Nucleophilic Substitution (SN2 and SN1):

SN2 Pathway: With strong, sterically unhindered nucleophiles (e.g., I-, CN-, N3-), the compound can undergo bimolecular substitution. The nucleophile attacks the electrophilic carbon, and the bromide ion leaves in a single, concerted step. This results in an inversion of stereochemistry at the chiral center. However, the rate is typically slower than for primary halides.

SN1 Pathway: In the presence of a weak nucleophile and a polar, protic solvent, a unimolecular pathway may be favored. This involves the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile. This pathway leads to a racemic mixture of products if the starting material is chiral.

Elimination Reactions (E2 and E1):

E2 Pathway: This is a major competing pathway, especially with strong, bulky bases like potassium tert-butoxide (t-BuOK). The base abstracts a proton from the carbon adjacent to the C-Br bond (the methyl group), leading to the formation of a double bond and elimination of HBr in a concerted step. The primary product is 2-vinyl-1,3-dioxolane (B1585387).

E1 Pathway: This pathway competes with SN1 reactions and proceeds through the same carbocation intermediate. A weak base can then abstract a proton to form the alkene.

Cycloaddition Reactions

Direct participation of this compound in cycloaddition reactions is not a prominent feature of its chemistry, as substitution and elimination reactions at the C-Br bond are more favorable. However, its derivatives can be important precursors for cycloaddition reactions.

Diels-Alder Reaction Pathways and Derivative Formation

While there is no direct evidence of this compound acting as a dienophile or diene in Diels-Alder reactions, its dehydrobromination product, 2-vinyl-1,3-dioxolane, is a valuable synthon that can participate in such cycloadditions.

The elimination of HBr from this compound yields 2-vinyl-1,3-dioxolane. This molecule contains an electron-rich double bond activated by the adjacent oxygen atoms of the dioxolane ring, making it a suitable dienophile for reactions with electron-deficient dienes (an inverse-electron-demand Diels-Alder reaction) or a diene in reactions with very reactive dienophiles.

A potential, though not explicitly documented, reaction pathway would involve the [4+2] cycloaddition of 2-vinyl-1,3-dioxolane with a diene like cyclopentadiene. This reaction would form a bicyclic adduct containing the dioxolane moiety, which can be later hydrolyzed to reveal an aldehyde functional group, providing a route to complex cyclic aldehydes.

Halogen-Mediated Transformations

Dehydrobromination Reactions

Dehydrobromination is a key transformation of this compound and its analogues. This elimination reaction, typically following an E2 mechanism, is promoted by strong, non-nucleophilic bases. nih.gov

Research on the closely related compound, 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, demonstrates a facile dehydrobromination to form a vinyl group. researchgate.net This reaction is achieved by treating the substrate with potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The bulky base preferentially abstracts a proton from the terminal methyl group, leading to the elimination of HBr and the formation of 2-bromomethyl-2-vinyl-1,3-dioxolane in high yield. researchgate.net

Applying this to this compound, the expected reaction would proceed similarly to yield 2-vinyl-1,3-dioxolane. The reaction provides a clean and efficient method for introducing a vinyl group, which serves as a versatile functional handle for further synthetic transformations, including the cycloaddition reactions discussed previously.

Table of Reaction Data for an Analogous Dehydrobromination

| Substrate | Base/Solvent | Product | Yield (%) | Reference |

| 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane | Potassium tert-butoxide / THF | 2-bromomethyl-2-vinyl-1,3-dioxolane | 84–93% | researchgate.net |

Mechanisms of Halogen Migration in Related Systems

Halogen migration, particularly a 1,2-shift, is a known phenomenon in certain chemical reactions. In systems analogous to this compound, such as haloallenyl ketones, the migration of halogens like bromine, chlorine, and iodine has been observed. nih.gov For instance, the gold-catalyzed reaction of haloallenyl ketones can lead to either a bromine migration or a hydrogen shift, resulting in the formation of 3-bromofurans or 2-bromofurans, respectively. nih.gov This transformation is proposed to proceed through a halirenium intermediate. nih.gov

In the photofragmentation of halothane (B1672932) (CF3CHBrCl), the formation of fragments like CHClF+ involves the transfer of a fluorine atom between carbon atoms. mdpi.com Theoretical studies suggest that this migration can occur through different transition states, with the favored pathway involving the ejection of a bromine atom followed by the migration of a fluorine atom to the adjacent carbon. mdpi.com This type of rearrangement is classified as a 1,2-fluorine radical rearrangement or an internal halogen exchange. mdpi.com

Reactivity of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is a cyclic acetal that serves as a protecting group for carbonyl compounds. Its stability and reactivity are key considerations in multi-step organic syntheses. organic-chemistry.org

Acid-Catalyzed Reactions Involving Dioxolanes

Dioxolanes are susceptible to cleavage under acidic conditions, a reaction that is central to their use as protecting groups. masterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis of dioxolanes typically involves protonation of one of the oxygen atoms, followed by ring opening to form a carbocation intermediate (an oxocarbenium ion). masterorganicchemistry.comcdnsciencepub.com This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to the parent carbonyl compound and ethylene (B1197577) glycol.

The rate of this hydrolysis is influenced by the structure of the dioxolane. For example, methyl substitution at the C2 position of the dioxolane ring significantly increases the rate of hydrolysis, which is consistent with an A-1 mechanism where the formation of the carbocation at C2 is the rate-determining step. The nature of the acid catalyst also plays a role, with studies showing that the hydrolysis can be subject to either specific-acid or general-acid catalysis depending on the acetal's structure. masterorganicchemistry.comaskfilo.com

The stability of the dioxolane ring towards acid can be compared to the corresponding 1,3-dioxane. Generally, 1,3-dioxanes are more stable to acid than their 1,3-dioxolane counterparts. thermofisher.kr

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Dioxolanes

| Factor | Influence on Hydrolysis Rate | Mechanism |

| Substitution at C2 | Electron-donating groups increase the rate. | Stabilizes the oxocarbenium ion intermediate. cdnsciencepub.com |

| Ring Size | 1,3-Dioxolanes are generally less stable to acid than 1,3-dioxanes. thermofisher.kr | Ring strain and conformational effects. |

| Catalyst Type | Can be specific-acid or general-acid catalyzed. masterorganicchemistry.comaskfilo.com | Depends on the structure of the acetal. |

Chemoselective Deprotection Strategies for Acetals and Ketals

The selective removal (deprotection) of an acetal or ketal in the presence of other functional groups is a crucial aspect of synthetic chemistry. Various methods have been developed to achieve this chemoselectivity.

One approach involves the use of specific reagents that can differentiate between different types of acetals. For instance, a combination of 2,4,6-collidine and triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) allows for the deprotection of acetals in the presence of ketals, a selectivity that is the reverse of conventional methods. jst.go.jp Bismuth nitrate (B79036) pentahydrate has also been shown to chemoselectively deprotect acetals derived from ketones and conjugated aldehydes, with the advantage of being a relatively non-toxic and inexpensive reagent. organic-chemistry.org

Other methods for chemoselective deprotection include:

Nickel boride : Generated in situ, it can deprotect 1,3-dioxolanes, acetals, and ketals under mild conditions, leaving halo, alkoxy, and methylenedioxy groups unaffected. rsc.org

Molecular iodine : In acetone (B3395972), it provides a rapid and neutral method for deprotecting acetals and ketals, with tolerance for various sensitive functional groups. organic-chemistry.orgnih.gov

Indium(III) trifluoromethanesulfonate : Catalyzes the deprotection of acetals and ketals in acetone under mild conditions. organic-chemistry.org

Erbium(III) trifluoromethanesulfonate : A gentle Lewis acid catalyst for the cleavage of acetals and ketals in wet nitromethane. organic-chemistry.org

Electrochemical methods : An electrochemical approach has been developed for the deprotection of cyclic acetals and ketals under neutral conditions. rsc.org

Table 2: Comparison of Chemoselective Deprotection Reagents

| Reagent | Conditions | Selectivity |

| 2,4,6-Collidine/TESOTf | Varies | Deprotects acetals in the presence of ketals. jst.go.jp |

| Bi(NO₃)₃·5H₂O | Dichloromethane (B109758), room temp. | Selective for acetals of ketones and conjugated aldehydes. organic-chemistry.org |

| Nickel Boride | Methanol | Tolerates halo, alkoxy, and methylenedioxy groups. rsc.org |

| I₂ | Acetone, neutral | Tolerates double bonds, hydroxyl, acetate, furyl, and t-butyl ethers. organic-chemistry.orgnih.gov |

| In(OTf)₃ | Acetone, room temp. or microwave | Good to excellent yields. organic-chemistry.org |

| Er(OTf)₃ | Wet nitromethane, room temp. | Gentle conditions. organic-chemistry.org |

| Electrochemical | Neutral | Deprotects cyclic acetals and ketals. rsc.org |

Stereochemical Aspects of Transformations

The stereochemistry of reactions involving this compound is influenced by the existing chiral center at the carbon bearing the bromine atom and the stereoelectronics of the dioxolane ring.

Investigation of Stereoselective Reaction Outcomes

The stereochemical outcome of reactions at the carbon adjacent to the dioxolane ring depends on the reaction mechanism. For reactions proceeding through an S_N2 mechanism, an inversion of configuration at the chiral center is expected. ochemtutor.com Conversely, reactions that involve the formation of a carbocation intermediate (S_N1-type) may lead to a racemic or diastereomeric mixture of products. ochemtutor.comlumenlearning.com

In related systems, the stereoselectivity of reactions involving cyclic acetals has been extensively studied. For example, the substitution reactions of tetrahydropyran (B127337) acetals bearing a halogen atom adjacent to the acetal carbon show a high degree of stereocontrol. acs.org Fluorine-substituted acetals tend to give 1,2-cis products, while chlorine- and bromine-substituted acetals yield 1,2-trans products, a result attributed to the conformational preferences of the intermediate oxocarbenium ions. acs.org

In the context of synthesizing fragments of natural products like the Pacific ciguatoxins, the stereoselective protection of a carbonyl group as a dioxolane was a key step. nih.gov Subsequent reactions, such as a Tsuji-Trost allylation, proceeded with high diastereoselectivity, demonstrating the directing effect of the existing stereocenters. nih.gov The stereochemical outcomes are often confirmed by techniques like 1H NMR NOE analysis. nih.gov

Analysis and Mitigation of Side Reactions

In the synthesis and subsequent reactions of this compound and related compounds, various side reactions can occur. For instance, in the formation of methylene (B1212753) acetals from diols, side reactions can be suppressed by the addition of radical inhibitors like dibutylhydroxytoluene (BHT). organic-chemistry.org

During the acid-catalyzed isomerization of 1,3-dioxolanes, if the rate of carbon-oxygen bond fission and ring closure to form an isomer is comparable to or faster than the rate of hydrolysis, it can complicate the desired transformation. gla.ac.uk

In reactions involving the deprotection of the dioxolane, isomerization of the product can be a potential side reaction. For example, in the stereoselective formation of substituted 1,3-dioxolanes, the product can isomerize under the influence of a Lewis acid, leading to a decrease in the diastereomeric ratio. mdpi.com

Elimination reactions are another potential side reaction pathway for this compound, especially under basic conditions, which would lead to the formation of an alkene. Careful control of reaction conditions is therefore crucial to minimize these unwanted transformations.

Strategic Utility of 2 1 Bromoethyl 1,3 Dioxolane in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

2-(1-Bromoethyl)-1,3-dioxolane and its derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules. biosynth.comevitachem.com The presence of the dioxolane ring, a cyclic acetal (B89532), serves as a protecting group for a carbonyl functionality. This allows the reactive bromoethyl moiety to participate in various carbon-carbon bond-forming reactions without interference from the latent carbonyl group.

This strategic design makes it a key intermediate in the synthesis of diverse compounds. For instance, it has been utilized as a starting reagent in the synthesis of long-chain fatty acids like (5Z,9Z)-5,9-hexadecadienoic acid and its analogues. sigmaaldrich.com Furthermore, its utility extends to the synthesis of natural products and their derivatives, such as 1-deoxy-castanospermine and 1-deoxy-8a-epi-castanospermine, as well as the marine mollusk metabolite pulo'upone. sigmaaldrich.com The ability to introduce a protected three-carbon unit makes it an essential tool for chemists aiming to construct intricate molecular frameworks. The bromoethyl group can act as an effective alkylating agent for various nucleophiles, including amines, dithianes, and carboximides, further expanding its synthetic utility. sigmaaldrich.comlookchem.com

Applications in the Construction of Advanced Intermediates

The unique reactivity of this compound facilitates the construction of advanced and often challenging molecular intermediates.

Access to Novel Heterocyclic Molecular Architectures

The compound is instrumental in the synthesis of novel heterocyclic structures. For example, 2-bromomethyl-1,3-dioxolane, a closely related compound, is used in the preparation of 1,4-benzoxazepine (B8686809) (BZO) compounds. chemicalbook.com The bromoethyl group allows for alkylation of appropriate precursors, leading to the formation of the core heterocyclic ring system. This approach provides a reliable pathway to these important molecular scaffolds, which are often investigated for their potential biological activities.

Precursors for α,β-Unsaturated Brominated Methyl Ketones

Research has demonstrated that derivatives of this compound can serve as precursors to valuable synthetic intermediates like α,β-unsaturated brominated methyl ketones. For instance, deacetalization of 2-bromoethyl-2-vinyl-1,3-dioxolane followed by treatment with bromine can yield 1,3-dibromo-3-buten-2-one. researchgate.net These highly functionalized ketones are themselves versatile building blocks in organic synthesis, capable of undergoing a variety of transformations.

Functional Equivalents in Synthetic Planning (e.g., Methyl Vinyl Ketone Equivalents)

A significant application of this compound and its analogues lies in their role as synthetic equivalents for other, often less stable or more reactive, molecules. Specifically, 2-(β-bromoethyl)-2-methyl-1,3-dioxolane is a well-documented and useful equivalent for methyl vinyl ketone. tandfonline.comtandfonline.comlookchem.com This strategy is employed to circumvent the challenges associated with the direct use of methyl vinyl ketone, which is prone to polymerization. The dioxolane derivative allows for the controlled introduction of the methyl vinyl ketone functionality into a molecule, with the carbonyl group being unmasked at a later, more appropriate stage of the synthesis. This approach has been successfully applied in the synthesis of complex natural products like the taxane (B156437) diterpenes. tandfonline.com

Contributions to Functional Group Interconversion Strategies

The chemistry of this compound is intrinsically linked to functional group interconversion strategies. The primary role of the dioxolane moiety is to protect a carbonyl group, which can be an aldehyde or a ketone, while the bromoethyl group undergoes transformations. orgsyn.org The dioxolane can be readily formed from the corresponding carbonyl compound and ethylene (B1197577) glycol and is generally stable to a variety of reaction conditions. chemicalbook.com

The bromo group itself is a versatile functional handle. It can be displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of various functionalities. researchgate.netub.edu For example, it can be converted to other halides, azides, or used to form Grignard reagents. orgsyn.orgsmolecule.com The Grignard reagent derived from this compound can then participate in a host of reactions, such as additions to carbonyl compounds and Michael additions. orgsyn.org

Ultimately, the synthetic utility of this compound culminates in the deprotection of the dioxolane ring, typically under acidic conditions, to reveal the carbonyl group. orgsyn.org This final step in the functional group interconversion strategy regenerates the carbonyl functionality at a desired point in a synthetic sequence, highlighting the strategic importance of this compound in modern organic synthesis.

Computational and Mechanistic Studies on 2 1 Bromoethyl 1,3 Dioxolane

Theoretical Exploration of Reaction Pathways and Energetics

Currently, there is a lack of specific theoretical studies that map out the reaction pathways and associated energetics for 2-(1-bromoethyl)-1,3-dioxolane. Such studies would typically involve high-level quantum mechanical calculations to determine the geometries of reactants, products, and intermediates, as well as the energy barriers for various potential reactions, such as nucleophilic substitution or elimination. For related compounds like 2-(2-bromoethyl)-1,3-dioxolane, research has pointed towards participation in nucleophilic substitution and coupling reactions, often catalyzed by transition metals. guidechem.com However, the specific energetic profiles for the 1-bromoethyl variant are not available.

Kinetic Studies of Key Transformations

Similarly, detailed kinetic studies that measure the rates of key chemical transformations involving this compound are not readily found in the surveyed literature. Kinetic data is crucial for understanding reaction mechanisms and for optimizing synthetic procedures. For other bromo-dioxolane compounds, kinetic studies have been performed to understand aspects like hydrolysis rates, which are influenced by factors such as solvent polarity. These studies often employ techniques like UV-Vis or NMR spectroscopy to monitor the reaction progress. The absence of such data for this compound limits a thorough understanding of its reactivity under various conditions.

Analysis of Transition State Structures and Reaction Dynamics

The analysis of transition state structures is fundamental to elucidating reaction mechanisms at a molecular level. Such analyses for this compound are not present in the available literature. For comparison, studies on other cyclic systems have utilized computational methods to analyze transition state geometries to explain stereochemical outcomes. cardiff.ac.uk These analyses can reveal crucial details about bond formation and cleavage, as well as the steric and electronic factors that govern the reaction pathway. The study of reaction dynamics, which would provide an even deeper understanding of the molecular motions during a chemical reaction, is also an area that remains to be explored for this specific compound.

Q & A

Q. What are the optimal conditions for synthesizing 2-(1-bromoethyl)-1,3-dioxolane with high yield and purity?

The synthesis typically involves acid-catalyzed reactions, such as the condensation of 1,3-dioxolane derivatives with brominated alcohols. Key parameters include using a strong acid catalyst (e.g., H₂SO₄), maintaining anhydrous conditions, and controlling reaction temperature (60–80°C) to minimize side reactions like elimination. Purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the bromoethyl group (δ ~3.5–4.5 ppm for CH₂Br) and dioxolane ring protons (δ ~4.0–5.0 ppm). Mass spectrometry (MS) provides molecular weight verification, while IR spectroscopy identifies functional groups like C-O-C (1100–1250 cm⁻¹) .

Q. How can researchers mitigate hydrolysis of this compound during storage?

Store the compound under inert atmosphere (argon/nitrogen) in moisture-resistant containers. Adding molecular sieves or desiccants to storage vials minimizes water exposure. Avoid prolonged exposure to polar solvents (e.g., water, alcohols) .

Q. What are common impurities encountered during synthesis, and how can they be separated?

Side products include elimination byproducts (e.g., alkenes) and unreacted starting materials. Chromatographic methods (silica gel column or HPLC) with non-polar eluents (hexane/ethyl acetate) effectively separate these impurities. Monitoring via TLC ensures reaction progression .

Q. What protocols are recommended for assessing purity via chromatographic methods?

Use gas chromatography (GC) with a flame ionization detector (FID) or reverse-phase HPLC with UV detection. Optimal retention times and baseline separation from impurities are achieved using columns like DB-5 (GC) or C18 (HPLC) .

Advanced Questions

Q. How do solvent polarity and catalyst choice influence nucleophilic substitution regioselectivity?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, enhancing SN2 reactivity at the brominated carbon. Acidic catalysts (e.g., Lewis acids like ZnCl₂) may shift selectivity toward elimination (E2) under high temperatures. Computational studies (DFT) can model solvent effects on transition states .

Q. What computational methods predict the stability and reactivity of this compound?

Density Functional Theory (DFT) calculations evaluate bond dissociation energies (BDEs) for C-Br bonds and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations assess conformational stability of the dioxolane ring under varying conditions .

Q. How does the dioxolane ring affect cross-coupling reactivity compared to non-cyclic analogs?

The ring’s electron-donating ether groups stabilize adjacent carbocations, enhancing electrophilicity at the brominated position. This contrasts with linear bromoethyl ethers, which show lower stability in Suzuki-Miyaura couplings. Comparative kinetic studies using ¹³C labeling can elucidate these differences .

Q. What strategies enable its use as a chiral building block in asymmetric synthesis?

Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during nucleophilic substitution. Ring-opening reactions with chiral nucleophiles (e.g., Grignard reagents) yield enantiomerically enriched products, as demonstrated in peptide ketomethylene analog synthesis .

Q. How does the stereoelectronic environment influence elimination vs. substitution pathways under basic conditions?

Bulky bases (e.g., t-BuOK) favor elimination via dehydrohalogenation due to steric hindrance, while smaller bases (e.g., KOH) promote substitution. Solvent effects (e.g., DMSO vs. THF) modulate transition state geometry, as shown in Hammett studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.